molecular formula C12H14ClNS B14805139 3-Benzyl-4,5-dimethylthiazol-3-ium chloride CAS No. 16206-89-6

3-Benzyl-4,5-dimethylthiazol-3-ium chloride

Cat. No.: B14805139
CAS No.: 16206-89-6
M. Wt: 239.76 g/mol
InChI Key: CRFZELMKMOWRHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4,5-dimethylthiazol-3-ium chloride is an organic compound with the molecular formula C13H16ClNOS. It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with benzyl and methyl groups. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4,5-dimethylthiazol-3-ium chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4,5-dimethylthiazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-4,5-dimethylthiazol-3-ium chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-4,5-dimethylthiazol-3-ium chloride involves its role as a catalyst in various chemical reactions. The thiazolium ring acts as an electron sink, stabilizing reaction intermediates and facilitating the formation of desired products. The benzyl and methyl groups enhance the compound’s reactivity and selectivity by providing steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4,5-dimethylthiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both benzyl and methyl groups enhances its catalytic efficiency and broadens its application scope compared to similar compounds .

Properties

CAS No.

16206-89-6

Molecular Formula

C12H14ClNS

Molecular Weight

239.76 g/mol

IUPAC Name

3-benzyl-4,5-dimethyl-1,3-thiazol-3-ium;chloride

InChI

InChI=1S/C12H14NS.ClH/c1-10-11(2)14-9-13(10)8-12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1

InChI Key

CRFZELMKMOWRHR-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.